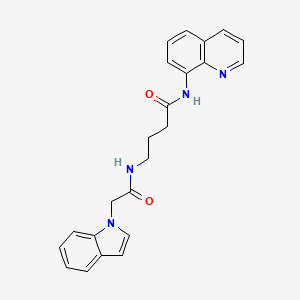

4-(2-(1H-indol-1-yl)acetamido)-N-(quinolin-8-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(1H-indol-1-yl)acetamido)-N-(quinolin-8-yl)butanamide, also known as IQB-9302, is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in the field of medicine. This compound has been studied extensively for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies.

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as 4-(2-(1H-indol-1-yl)acetamido)-N-(quinolin-8-yl)butanamide , have been studied for their potential antiviral properties. These compounds can be designed to target specific viral enzymes or replication mechanisms. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other RNA viruses by interfering with viral entry or replication processes .

Anti-inflammatory Properties

The indole moiety is a common feature in many anti-inflammatory agents. Research into compounds like 4-(2-(1H-indol-1-yl)acetamido)-N-(quinolin-8-yl)butanamide could lead to the development of new medications that modulate inflammatory pathways, potentially benefiting conditions such as arthritis or asthma .

Anticancer Research

Indole-based compounds are known to possess anticancer activities. They can act on various pathways involved in cancer cell proliferation, apoptosis, and metastasis. The compound could be explored for its efficacy in targeting specific cancer cell lines or in combination therapies to enhance the effectiveness of existing treatments .

Antimicrobial Effects

The structural complexity of indole derivatives makes them suitable candidates for antimicrobial drugs. They can be tailored to disrupt bacterial cell wall synthesis or protein function, offering a potential solution to combat antibiotic-resistant strains .

Neuroprotective Applications

Indole derivatives have shown promise in neuroprotection, which is crucial for diseases like Alzheimer’s and Parkinson’s4-(2-(1H-indol-1-yl)acetamido)-N-(quinolin-8-yl)butanamide could be investigated for its ability to protect neuronal cells from oxidative stress and apoptosis .

Enzyme Inhibition

Many indole derivatives are potent enzyme inhibitors. They can be used to study enzyme kinetics and mechanisms or as therapeutic agents to regulate biological pathways. The compound could be researched for its specificity and potency against a range of enzymes involved in disease processes .

properties

IUPAC Name |

4-[(2-indol-1-ylacetyl)amino]-N-quinolin-8-ylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O2/c28-21(26-19-9-3-7-18-8-4-14-25-23(18)19)11-5-13-24-22(29)16-27-15-12-17-6-1-2-10-20(17)27/h1-4,6-10,12,14-15H,5,11,13,16H2,(H,24,29)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKMDVIRDXFGMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(=O)NCCCC(=O)NC3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-8-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2866168.png)

![N-[4-[2-(4-fluorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2866170.png)

![4-(4-fluorobenzyl)-3-[(4-methylbenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole](/img/structure/B2866176.png)

![3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile](/img/structure/B2866180.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2866184.png)

![3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one](/img/no-structure.png)